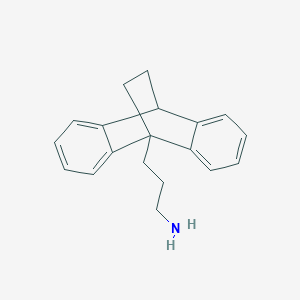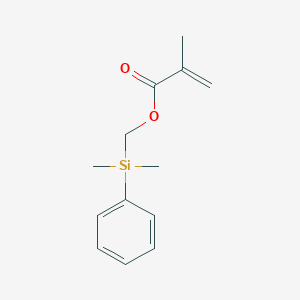
Caffeine-trimethyl-13C3
Übersicht
Beschreibung
Caffeine-trimethyl-13C3 is a labeled variant of caffeine, where the three methyl groups are enriched with the stable isotope carbon-13 (13C). This isotopic labeling is useful for tracing the metabolic pathways of caffeine in organisms and for studying the chemical properties of caffeine in various research contexts. The standard caffeine molecule, known as 1,3,7-trimethylxanthine, plays a significant role in human consumption as a central nervous system stimulant commonly found in coffee, tea, and various beverages .
Synthesis Analysis
The synthesis of labeled caffeine derivatives, such as caffeine-1,7-13CH3, has been reported to be straightforward and efficient. A simple, rapid synthesis method involves the reaction of iodomethane-13C with 3-methylxanthine, yielding a high purity product with an overall yield of 82% after isolation. This method is suitable for large-scale synthesis and requires minimal laboratory equipment, making it accessible for various research applications .
Molecular Structure Analysis
The molecular structure of caffeine has been extensively studied, and gas electron diffraction techniques, supported by theoretical calculations, have provided detailed insights. Caffeine's structure consists of a purine ring system with three methyl groups attached at positions 1, 3, and 7. The structural parameters, such as bond lengths and angles, have been precisely determined, confirming that caffeine has only one conformer and that some of the methyl groups are capable of low-frequency internal rotation .
Chemical Reactions Analysis
Caffeine undergoes various metabolic reactions in the body, including demethylation. Studies using labeled caffeine, such as [1,3,7-Me-13C]caffeine, have shown that it is demethylated into dimethyl and monomethyl derivatives in both rats and humans. The demethylation process can be quantified using respiratory exchange measurements, which is important for understanding caffeine's metabolism and its potential use in clinical tests for analyzing liver function .
Physical and Chemical Properties Analysis
The physical and chemical properties of caffeine and its derivatives are influenced by the structure and functional groups present in the molecule. For instance, the enzymatic oxidation of caffeic acid can lead to the formation of a red-colored trimer with a complex structure involving four carbon rings and two unsaturated acyl side chains. The presence of carboxylic acid groups and a tetracyclic structure significantly affects the molecule's reactivity and physical properties . Additionally, the metabolism of caffeine by liver microsomes has been shown to produce various metabolites, such as 1,3,7-trimethylurate and a substituted diaminouracil, indicating the diverse chemical reactions that caffeine can undergo in biological systems .
Wissenschaftliche Forschungsanwendungen
1. Environmental Remediation
Caffeine-trimethyl-13C3 has been utilized in studies investigating the absorption and degradation of exogenous caffeine by plants. Pierattini et al. (2016) used liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to evaluate the uptake, translocation, and metabolism of caffeine-(trimethyl-13C) in Populus alba. The study supports the potential use of this clone for caffeine remediation in association with other water treatment systems (Pierattini et al., 2016).
2. Food and Beverage Analysis
This compound serves as a reference standard in analytical methods. For instance, Song and Ashley (1998) developed a method to measure caffeine in tobacco, using gas chromatography-mass spectrometry (GC-MS) and employing this compound as an isotope-dilution reference (Song & Ashley, 1998). Additionally, Hawthorne et al. (1992) determined caffeine concentrations in beverages using a microextraction technique onto the surface of a fused-silica fiber with added isotopically labeled caffeine (Hawthorne et al., 1992).
3. Pharmacogenetic Studies
Trimethyl-13C-caffeine breath tests were used by Ishii et al. (2020) to investigate the relationship between single nucleotide polymorphisms (SNPs) related to caffeine metabolism and consumption. This study indicates that caffeine demethylation is affected by certain SNPs and smoking (Ishii et al., 2020).
4. Agricultural Applications
Research by Kim et al. (2006) explored the production of caffeine in tobacco plants, indicating its potential as a natural pesticide. The study demonstrates the feasibility of genetically engineering plants to produce caffeine, providing a novel approach for pest control (Kim et al., 2006).
5. Environmental Monitoring
Verenitch and Mazumder (2008) developed a method for monitoring low levels of caffeine in water via gas chromatography with an ion-trap tandem mass spectrometry detection system, using 13C-labeled caffeine as an internal standard. This methodology is useful for assessing the presence of caffeine in environmental samples (Verenitch & Mazumder, 2008).
Wirkmechanismus
Target of Action
Caffeine-trimethyl-13C3, an isotopic analogue of caffeine, primarily targets adenosine receptors in the central nervous system . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
This compound acts as an antagonist at adenosine receptors. It binds to these receptors, blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This blockage results in increased neuronal activity and the release of other neurotransmitters such as dopamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purinergic signaling pathway. By blocking adenosine receptors, this compound inhibits the action of adenosine, leading to increased levels of cyclic AMP (cAMP). This increase in cAMP levels triggers a series of downstream effects, including the release of neurotransmitters and the stimulation of heart muscle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of regular caffeine. It is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of this compound is influenced by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuronal activity, stimulation of the central nervous system, and increased release of neurotransmitters. These effects result in increased alertness, decreased fatigue, and improved cognitive performance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as age, sex, and genetic variations can influence the metabolism and action of this compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,7-tri((113C)methyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437172 | |
| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78072-66-9 | |
| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78072-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)



![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)





